Lipophilicity Balance: XLogP3 of 1.6 Sits Between the Fluoro (More Polar) and Bromo (More Lipophilic) Analogs
The computed XLogP3 of 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is 1.6, which represents an intermediate lipophilicity within the 6-halogen series: the 6-fluoro analog has a lower predicted logP (estimated ~1.0–1.2 based on fragment contributions; the unsubstituted parent has an experimental logP of approximately 1.2 ), while the 6-bromo analog measures 1.7 [1]. This 0.1–0.5 log unit difference between chloro and fluoro/parent translates to a ~2- to 3-fold difference in octanol-water partition coefficient, directly influencing membrane permeability and aqueous solubility in cell-based assays [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 6-Bromo analog: XLogP3 = 1.7; Unsubstituted parent: estimated logP ≈ 1.2; 6-Fluoro analog: estimated logP ≈ 1.0–1.2 |
| Quantified Difference | ΔXLogP3 = 0.1 (Cl vs Br); ΔXLogP3 ≈ 0.4–0.6 (Cl vs H/F) |
| Conditions | Computed values from PubChem (XLogP3 algorithm, release 2021.05.07); parent logP estimated from fragment-based prediction and literature consensus |
Why This Matters
An intermediate lipophilicity can offer superior permeability-solubility balance in fragment-based screening libraries, reducing non-specific binding while maintaining cell penetration.
- [1] PubChem Compound Summary for CID 84018413, 6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. National Center for Biotechnology Information. 2025. View Source
- [2] Witherington J, Bordas V, Gaiba A, et al. 6-Aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorg Med Chem Lett. 2003;13(18):3055-3057. View Source
